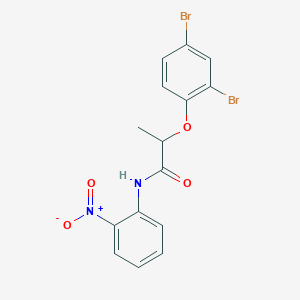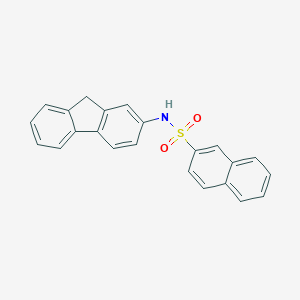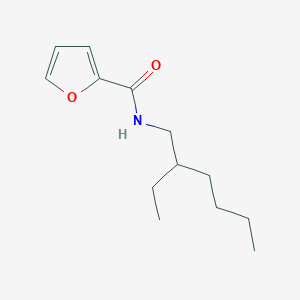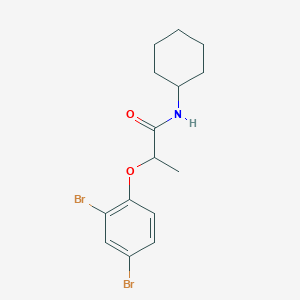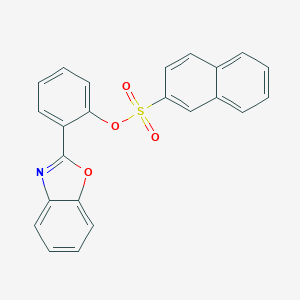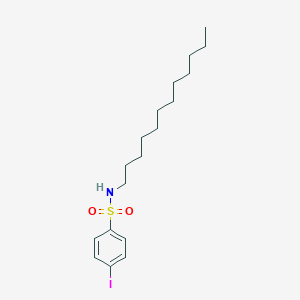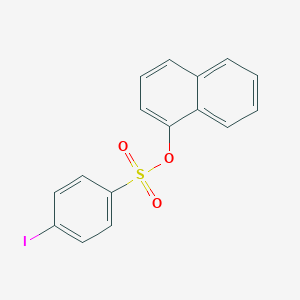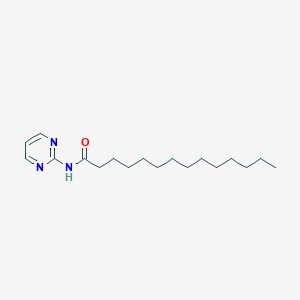
N-(2-pyrimidinyl)tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrimidinyl)tetradecanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
N-(2-pyrimidinyl)tetradecanamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of endocannabinoids.
Biochemical and physiological effects:
N-(2-pyrimidinyl)tetradecanamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the effects of endocannabinoids on pain, inflammation, and anxiety. It has also been shown to decrease the rewarding effects of drugs of abuse and to have neuroprotective effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-pyrimidinyl)tetradecanamide in lab experiments is its specificity for the CB1 receptor, which allows for precise investigation of the effects of endocannabinoids on physiological processes. However, one limitation is that it may have off-target effects on other receptors, which could affect the interpretation of the results.
Zukünftige Richtungen
There are many future directions for research on N-(2-pyrimidinyl)tetradecanamide. One direction is to investigate its potential therapeutic uses in various diseases, such as pain, inflammation, and addiction. Another direction is to investigate its effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
Conclusion:
N-(2-pyrimidinyl)tetradecanamide is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. Its specificity for the CB1 receptor allows for precise investigation of the effects of endocannabinoids on physiological processes. Further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
Synthesemethoden
N-(2-pyrimidinyl)tetradecanamide can be synthesized by reacting pyrimidine-2-amine with tetradecanoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(2-pyrimidinyl)tetradecanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-pyrimidinyl)tetradecanamide has been used in various scientific research studies to investigate the endocannabinoid system and its role in different physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. It has also been used to investigate the role of the endocannabinoid system in addiction, neurodegenerative diseases, and cancer.
Eigenschaften
Molekularformel |
C18H31N3O |
|---|---|
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
N-pyrimidin-2-yltetradecanamide |
InChI |
InChI=1S/C18H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(22)21-18-19-15-13-16-20-18/h13,15-16H,2-12,14H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
RMOLFKZLUIDLNS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




